1-Isopropyl-3-(phenylsulfonyl)urea
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Overview
Description
1-Isopropyl-3-(phenylsulfonyl)urea is a chemical compound known for its diverse applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes an isopropyl group and a phenylsulfonyl group attached to a urea backbone.
Preparation Methods
The synthesis of 1-Isopropyl-3-(phenylsulfonyl)urea typically involves the nucleophilic addition of aryl-sulfonyl hydrazine derivatives to alkyl- or aryl-isocyanates. This reaction is usually carried out in dry acetonitrile at room temperature, resulting in high yields of the desired sulfonylurea analogs . Industrial production methods may vary, but they often focus on optimizing reaction conditions to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
1-Isopropyl-3-(phenylsulfonyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonylurea derivatives with different oxidation states.
Reduction: Reduction reactions can modify the sulfonyl group, potentially leading to the formation of sulfonamide derivatives.
Substitution: The phenylsulfonyl group can undergo substitution reactions, where different substituents replace the phenyl group, resulting in a variety of sulfonylurea analogs.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals.
Biology: This compound has shown promise in biological studies, particularly in the context of enzyme inhibition and protein interactions.
Industry: It is used in the production of various industrial chemicals, where its unique properties are leveraged for specific applications.
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-(phenylsulfonyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. In the context of its anti-diabetic properties, it is believed to stimulate the release of insulin from pancreatic β-cells by blocking ATP-sensitive potassium channels, leading to an influx of calcium ions and subsequent insulin exocytosis .
Comparison with Similar Compounds
1-Isopropyl-3-(phenylsulfonyl)urea can be compared to other sulfonylurea derivatives, such as:
Tolbutamide: An older sulfonylurea used in diabetes treatment, known for its shorter duration of action.
Glibenclamide: A more potent sulfonylurea with a longer duration of action.
Glimepiride: A newer generation sulfonylurea with improved safety profiles.
What sets this compound apart is its unique structural features, which may confer distinct pharmacological properties and potential advantages in specific applications .
Properties
CAS No. |
3149-01-7 |
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Molecular Formula |
C10H14N2O3S |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-propan-2-ylurea |
InChI |
InChI=1S/C10H14N2O3S/c1-8(2)11-10(13)12-16(14,15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,12,13) |
InChI Key |
BSCZJJVDWSSENV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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